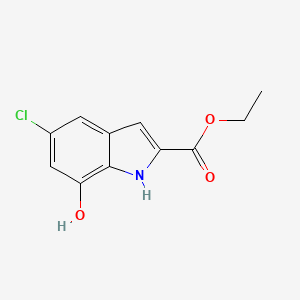
Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 5-position, a hydroxy group at the 7-position, and an ethyl ester group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group at the 5-position can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of 5-hydroxy derivatives.
Substitution: Formation of 5-amino or 5-alkyl derivatives.
科学的研究の応用
Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
作用機序
The mechanism of action of Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the hydroxy group at the 7-position, resulting in different biological activities.
Ethyl 5-bromo-7-hydroxy-1H-indole-2-carboxylate: Contains a bromo group instead of a chloro group, which may affect its reactivity and biological properties.
Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate: Contains a methyl group at the 7-position instead of a hydroxy group, leading to different chemical and biological behaviors.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of more complex molecules. Its potential biological activities make it an attractive candidate for drug development and other applications.
特性
分子式 |
C11H10ClNO3 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC名 |
ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)8-4-6-3-7(12)5-9(14)10(6)13-8/h3-5,13-14H,2H2,1H3 |
InChIキー |
DFTJDVVIUCXLNS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


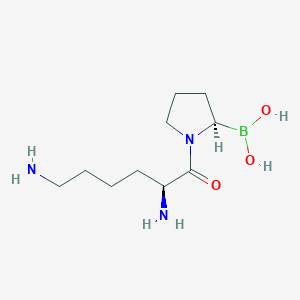



![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)
![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)

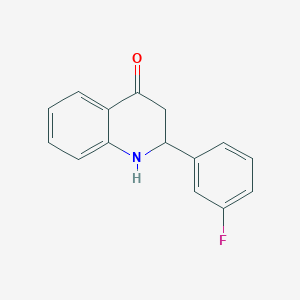
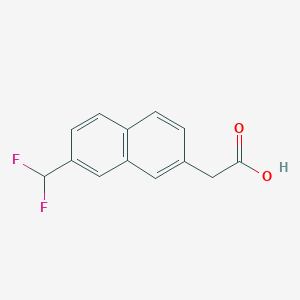
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)


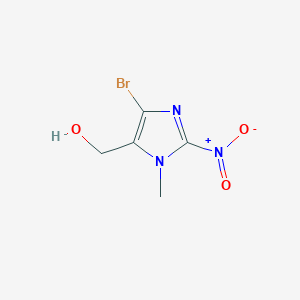
![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)
